1-benzyl-6-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Description
The exact mass of the compound this compound is 463.13191764 g/mol and the complexity rating of the compound is 634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-benzyl-6-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F5N3O2/c1-13-20-16(23(26,27)28)11-17(15-8-9-18(33-22(24)25)19(10-15)32-2)29-21(20)31(30-13)12-14-6-4-3-5-7-14/h3-11,22H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUCBFPFUNATOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=C(C=C3)OC(F)F)OC)C(F)(F)F)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic synthesis processes. Key steps include:
Formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions.
Introduction of the benzyl group at the 1-position via alkylation.
Functionalization of the phenyl ring with difluoromethoxy and methoxy groups using electrophilic aromatic substitution.
Industrial Production Methods: Industrial production requires optimizing reaction conditions such as temperature, pressure, solvents, and catalysts. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensure product purity and structural integrity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-6-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various reactions, including:
Oxidation: : Introduces additional functional groups, enhancing reactivity.
Reduction: : Converts specific functional groups to their corresponding reduced forms.
Substitution: : Involves replacing functional groups with different substituents.
Common Reagents and Conditions: Reagents such as palladium-catalyzed cross-coupling reagents, strong oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride are commonly employed. Reaction conditions often involve controlling temperature, pH, and solvent systems to achieve desired outcomes.
Major Products: Key products from these reactions include various derivatives with modified functional groups, offering different chemical and physical properties for specialized applications.
Scientific Research Applications
Biology: In biology, this compound aids in designing molecular probes and bioactive molecules for studying cellular processes, enabling advancements in understanding biological mechanisms.
Medicine: In medicinal chemistry, this compound exhibits potential as a scaffold for developing therapeutic agents targeting specific biochemical pathways, contributing to drug discovery and development.
Industry: Industrially, it is employed in creating specialty chemicals and advanced materials with unique properties, enhancing product performance in various sectors.
5. Mechanism of Action: The mechanism by which 1-Benzyl-6-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine exerts its effects involves interacting with molecular targets such as enzymes and receptors. By binding to these targets, it influences biochemical pathways, modulating cellular functions and physiological responses.
Comparison with Similar Compounds
Comparison with Other Compounds:
Similar Compounds
1-Phenyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: : Shares structural similarities but lacks the benzyl and difluoromethoxy groups.
1-Benzyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: : Similar core structure with different substituents on the phenyl ring.
6-Phenyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: : Lacks the benzyl group and possesses different functional groups.
This article provides an in-depth understanding of 1-Benzyl-6-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, covering its synthesis, reactions, applications, mechanism of action, and comparisons with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
